One of the isotopic labelled form of (±)-trans-Sertraline, which could probably be used as an antidepressant agen.
(±)-trans-Sertraline-d3 HCl (N-methyl-d3)
CAS No.: 1330180-66-9
Cat. No.: VC0196696
Molecular Formula: C17H15D3Cl3N
Molecular Weight: 345.71
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1330180-66-9 |
---|---|
Molecular Formula | C17H15D3Cl3N |
Molecular Weight | 345.71 |
Chemical Identity and Structure
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is the deuterium-labeled version of sertraline hydrochloride, where three hydrogen atoms in the N-methyl group are replaced with deuterium atoms. The compound is characterized by its racemic trans-isomeric configuration, differentiating it from its cis counterpart. The chemical is identified in research literature under CAS number 1330180-66-9 for the trans isomer .
The chemical name according to standard nomenclature is 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine-d3 hydrochloride, with the "d3" designation indicating the three deuterium atoms replacing hydrogens in the methyl group . Its molecular structure consists of a tetrahydronaphthalene scaffold with a 3,4-dichlorophenyl substituent at position 4 and a deuterated methylamino group at position 1.
Structural Comparison with Parent Compound
The deuterated compound maintains identical pharmacological properties to non-deuterated sertraline but provides mass spectrometric differentiation essential for analytical applications. The trans configuration refers to the relative orientation of the 3,4-dichlorophenyl and methylamino groups on the tetrahydronaphthalene core, positioned on opposite sides of the ring plane.
Physical and Chemical Properties
The trans-Sertraline-d3 HCl compound exhibits distinctive physicochemical properties that are important for its handling, storage, and application in analytical processes.
Basic Chemical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₁₄Cl₂D₃N·HCl | |
Molecular Weight | 345.7 g/mol | |
Physical Form | Pale Brown Foam | |
Melting Point | >95°C | |
Solubility | Soluble in DMSO, Methanol, Water |
Specification | Value | Reference |
---|---|---|
Chemical Purity | ≥98% | |
Deuterium Incorporation | ≥99% deuterated forms (d1-d3) | |
Non-deuterated Content | ≤1% d0 | |
Isotopic Purity | 99 atom % D |
Storage Condition | Recommendation | Reference |
---|---|---|
Short-term Storage | Room temperature acceptable | |
Long-term Storage | -20°C recommended | |
Stability Period | ≥4 years under proper storage |
Analytical Applications
The primary utility of (±)-trans-Sertraline-d3 HCl lies in its role as an internal standard for analytical procedures.
Internal Standard for Quantitative Analysis
The compound is specifically designed for use as an internal standard in the quantification of sertraline by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling creates a mass shift that allows simultaneous detection of both the analyte and internal standard without chromatographic separation, resulting in accurate quantification.
Internal standards with deuterium labeling provide several advantages in analytical procedures:
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Similar chromatographic behavior to the target analyte
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Distinct mass spectral profile for selective detection
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Compensation for extraction efficiency variations
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Correction for matrix effects and instrument response fluctuations
Quality Control in Pharmaceutical Analysis
(±)-trans-Sertraline-d3 HCl serves as a critical reference material in quality control processes for sertraline-containing pharmaceuticals. The compound helps ensure batch-to-batch consistency, proper dosage formulation, and compliance with regulatory specifications.
Novel Biological Activities
Recent research has identified additional mechanisms of sertraline beyond its established SSRI effects. Notably, sertraline at 5 μM concentration prevents acid sphingomyelinase activation and subsequent ceramide release induced by SARS-CoV-2 spike protein in Vero cells, an effect that can be reversed by exogenous C16 ceramide application . This finding suggests potential antiviral properties that may warrant further investigation.
Stereochemical Considerations
The stereochemistry of sertraline and its deuterated analogs significantly impacts their biological and analytical properties.
Isomeric Forms
Sertraline contains two stereogenic centers, resulting in four possible stereoisomers. The marketed drug consists of the (1S,4S)-enantiomer, while the deuterated analytical standards may be available in different stereochemical configurations:
Isomeric Form | Description | Reference |
---|---|---|
(±)-trans | Racemic mixture of (1R,4R) and (1S,4S) | |
(±)-cis | Racemic mixture of (1R,4S) and (1S,4R) | |
(1S,4S) | Single enantiomer (active pharmaceutical form) |
It's important to note that while the trans-isomer is specified in the query, some analytical standards are available as the cis-isomer or specific enantiomers depending on the analytical requirements.
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